molecular formula C25H27FN4O2 B3015426 4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide CAS No. 863557-56-6

4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide

Cat. No.: B3015426
CAS No.: 863557-56-6
M. Wt: 434.515
InChI Key: UBHSDGGRSCYUEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide is a benzamide derivative featuring a piperazine ring substituted with a 2-methoxyphenyl group and a pyridin-3-yl ethyl chain. This compound is notable for its high affinity and selectivity as a 5-HT1A receptor antagonist, making it a candidate for neurological research and therapeutic applications . Its structure combines aromatic fluorination and piperazine-based pharmacophores, which are critical for modulating receptor interactions.

Properties

IUPAC Name

4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN4O2/c1-32-24-7-3-2-6-22(24)29-13-15-30(16-14-29)23(20-5-4-12-27-17-20)18-28-25(31)19-8-10-21(26)11-9-19/h2-12,17,23H,13-16,18H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHSDGGRSCYUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(CNC(=O)C3=CC=C(C=C3)F)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide , commonly referred to as p-MPPF, is a synthetic derivative with potential biological activity. This article aims to elucidate its biological properties, mechanisms of action, and relevant research findings.

Basic Information

  • Molecular Formula : C25H27FN4O2
  • Molecular Weight : 434.5 g/mol
  • CAS Number : 155204-26-5
  • IUPAC Name : 4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide

The biological activity of p-MPPF has been primarily studied in relation to its interaction with various receptors, particularly in the central nervous system. It is known to act as a selective antagonist for certain serotonin receptors, which may contribute to its potential therapeutic effects.

Pharmacological Studies

  • Antitubercular Activity : Research has indicated that derivatives of benzamide compounds, including p-MPPF, exhibit significant activity against Mycobacterium tuberculosis. In a study evaluating various compounds, some derivatives demonstrated IC50 values ranging from 1.35 to 2.18 µM, indicating potent antitubercular properties .
  • Cytotoxicity Tests : The cytotoxic effects of p-MPPF have been evaluated on human embryonic kidney cells (HEK-293). Results showed that the compound was nontoxic at concentrations effective against bacterial strains, suggesting a favorable safety profile for further development .
  • Neuropharmacological Effects : Studies have suggested that p-MPPF may influence neurotransmitter systems, particularly serotonin and dopamine pathways. Its structural similarity to other psychoactive compounds indicates potential use in treating psychiatric disorders.

Case Studies and Research Findings

StudyFocusKey Findings
Antitubercular ActivitySignificant inhibition of M. tuberculosis with IC50 values ranging from 1.35 to 2.18 µM.
CytotoxicityNontoxic to HEK-293 cells at effective concentrations against pathogens.
NeuropharmacologyPotential modulation of serotonin and dopamine systems; implications for psychiatric treatment.

Scientific Research Applications

Neuropharmacological Studies

MPPF is primarily recognized as a selective antagonist for the serotonin receptor subtype 5-HT1A. This receptor plays a crucial role in mood regulation, anxiety, and depression. Research has shown that MPPF can modulate serotonergic activity, making it a candidate for studying antidepressant effects and anxiety disorders.

Case Study: Antidepressant Effects

In a study conducted on animal models, MPPF demonstrated significant anxiolytic effects when administered prior to stress-inducing stimuli. The results indicated that MPPF could potentially enhance serotonergic transmission, leading to reduced anxiety-like behaviors .

Radiolabeling for Imaging Studies

MPPF serves as a reference standard for the synthesis of radiolabeled compounds used in Positron Emission Tomography (PET) imaging. Specifically, [^18F]MPPF has been utilized to visualize serotonin receptor distribution in the brain.

Case Study: PET Imaging

A notable application was reported where [^18F]MPPF was used in PET scans to assess serotonin receptor availability in patients with major depressive disorder. The imaging results correlated with clinical assessments, providing insights into the pathophysiology of depression and aiding in treatment planning .

Drug Development and Screening

The compound's structure allows it to be a lead compound in the development of new drugs targeting serotonin receptors. High-throughput screening assays have identified MPPF derivatives with enhanced potency and selectivity.

Case Study: Derivative Synthesis

Recent research focused on synthesizing MPPF analogs that exhibit improved pharmacokinetic profiles. These derivatives showed higher binding affinity for the 5-HT1A receptor compared to MPPF itself, suggesting potential for further development into therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Piperazine-Based Benzamides

Substitutions on the Piperazine Ring
  • N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide (I) : This compound replaces the 4-fluoro group with a nitro substituent. It serves as a precursor for 18F-MPPF, a positron emission tomography (PET) imaging agent for 5-HT1A receptors. The nitro group allows radiolabeling, while the 2-methoxyphenylpiperazine maintains receptor binding .
Modifications in the Aromatic Benzamide Core
  • N-(2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3i) : Replaces the pyridin-3-yl group with a thiophene ring. This alteration reduces polarity, affecting blood-brain barrier permeability, but retains 5-HT1A antagonism .
  • 8b (N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide) : Features a trifluoromethyl-chlorophenyl group on piperazine, increasing hydrophobicity and metabolic stability. Melting point: 241–242°C; molecular weight: 530 g/mol .

Pharmacological and Physical Property Comparisons

Table 1: Key Data for Selected Analogs
Compound Name Substituents (Piperazine/Benzamide) Molecular Weight (g/mol) Melting Point (°C) Receptor Affinity/Activity Reference ID
4-Fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide 2-Methoxyphenyl, Pyridin-3-yl, 4-Fluoro 408.20 N/A 5-HT1A antagonist (reverses 8-OH-DPAT)
8b 4-Chloro-3-(trifluoromethyl)benzoyl 530 241–242 Not specified (synthesized for SAR)
3i 2-Methoxyphenyl, Thiophen-3-yl ~450 (estimated) N/A 5-HT1A antagonism (55% yield)
4-Fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide 7-Methoxynaphthalenyl 408.20 N/A Enhanced 5-HT1A selectivity
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide 4-Nitro ~420 (estimated) N/A Precursor for 18F-MPPF PET tracer
Impact of Fluorination

The 4-fluoro substituent in the main compound enhances metabolic stability and electron-withdrawing effects, improving receptor binding compared to non-fluorinated analogs like 8d (3-methoxybenzoyl; melting point: 207–209°C, molecular weight: 458 g/mol) .

Role of Piperazine Substitutions
  • 2-Methoxyphenyl vs. 4-Methoxyphenyl : Compound 3j (4-methoxyphenylpiperazine) shows reduced 5-HT1A affinity compared to 3i (2-methoxyphenyl), highlighting the importance of ortho-substitution for optimal receptor interaction .

Antagonist Efficacy in Neurological Studies

In awake cats, this compound reversed 8-OH-DPAT-induced suppression of serotonergic neuronal activity at 0.1 mg/kg IV, demonstrating potency comparable to WAY-100635 .

Diagnostic vs. Therapeutic Derivatives

  • 18F-MPPF Precursor (I) : Used in PET imaging due to nitro-to-18F conversion .
  • 18F-Mefway: Another imaging analog with a cyclohexanecarboxamide backbone, showing higher brain uptake than 18F-FCWAY .

Q & A

Q. Q: What are the key synthetic routes for 4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide?

A: The compound is synthesized via multi-step nucleophilic substitution and amide coupling. A representative method involves:

  • Step 1: Reacting 2-(pyridin-3-yl)ethylamine with 4-(2-methoxyphenyl)piperazine under reflux in a polar aprotic solvent (e.g., DMF) to form the piperazine-ethylamine intermediate .
  • Step 2: Coupling the intermediate with 4-fluorobenzoyl chloride using a base (e.g., K₂CO₃) in dichloromethane .
  • Purification: Normal-phase chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by reverse-phase HPLC (acetonitrile/water with 0.1% formic acid) achieves >95% purity .

Advanced Synthesis Optimization

Q. Q: How can researchers address low yields in the final amide coupling step?

A: Common issues include steric hindrance from the pyridinyl group or competing side reactions. Mitigation strategies:

  • Activating agents: Use HATU or EDCI/HOBt to enhance coupling efficiency.
  • Solvent optimization: Switch to THF or DMF to improve solubility of the intermediate .
  • Temperature control: Perform reactions at 0–5°C to minimize decomposition .
    Yield improvements from 55% to >70% have been reported with these adjustments .

Structural Confirmation & Crystallography

Q. Q: What crystallographic data are available for related analogs, and how can they inform conformational analysis?

A: A structurally similar compound, N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide, crystallizes in a monoclinic P21/n space group (a=11.480 Å, b=15.512 Å, c=13.235 Å, β=108.5°). Key observations:

  • The piperazine ring adopts a chair conformation , with the 2-methoxyphenyl group in an equatorial position.
  • Intramolecular hydrogen bonds between the amide carbonyl and pyridinyl N stabilize the structure .
    These data suggest that the 4-fluoro analog likely exhibits similar conformational rigidity, critical for receptor binding studies.

Pharmacological Profiling & SAR

Q. Q: How does the 2-methoxyphenyl substituent on the piperazine ring influence receptor affinity?

A: The 2-methoxyphenyl group enhances selectivity for serotonin (5-HT₁A) and dopamine (D₂/D₃) receptors.

  • SAR studies on analogs show that electron-donating groups (e.g., -OCH₃) at the ortho position increase π-π stacking with aromatic residues in receptor binding pockets.
  • Replacement with electron-withdrawing groups (e.g., -Cl) reduces affinity by 10-fold, as observed in radioligand displacement assays .
    This highlights the importance of the methoxy group for target engagement in neurological studies.

Analytical Method Development

Q. Q: How can researchers resolve overlapping peaks in HPLC analysis of this compound?

A: Overlapping peaks often arise from residual starting materials or diastereomers. Solutions include:

  • Mobile phase adjustment: Use 0.1% trifluoroacetic acid (TFA) in water/acetonitrile to improve separation.
  • Column selection: Switch to a C18 column with smaller particle size (2.6 µm) for higher resolution .
  • LC-MS/MS: Employ tandem mass spectrometry to distinguish isobaric impurities .

In Vivo Efficacy & Toxicity

Q. Q: What preclinical models are suitable for evaluating metabolic stability and toxicity?

A:

  • Metabolic stability: Use human liver microsomes (HLM) to assess CYP450-mediated oxidation. The pyridinyl group may undergo rapid metabolism, requiring structural tweaks (e.g., fluorination) to enhance stability .
  • Toxicity screening: Conduct AMES tests for mutagenicity and hERG binding assays to rule out cardiotoxicity. Piperazine-containing compounds often show low hERG affinity, but fluoro substituents may alter this profile .

Data Contradictions & Reproducibility

Q. Q: How should researchers address discrepancies in reported receptor binding affinities for similar compounds?

A: Variations arise from assay conditions (e.g., buffer pH, radioligand concentration). Standardization steps:

  • Internal controls: Include a reference compound (e.g., aripiprazole for D₂ receptors) in each assay.
  • Buffer consistency: Use Tris-HCl (pH 7.4) with 5 mM Mg²⁺ to mimic physiological conditions .
  • Triplicate measurements: Reduce variability by repeating experiments across multiple plates .

Computational Modeling

Q. Q: What docking strategies are effective for predicting interactions with dopamine receptors?

A:

  • Template selection: Use the crystal structure of D₃ receptor (PDB: 3PBL) for homology modeling.
  • Ligand preparation: Assign partial charges to the compound using the AM1-BCC method.
  • Key interactions: The fluoro-benzamide moiety forms hydrogen bonds with Ser192/Ser193, while the pyridinyl group engages in hydrophobic contacts with Val111 .
    Validation via MD simulations (>100 ns) is recommended to assess binding stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.